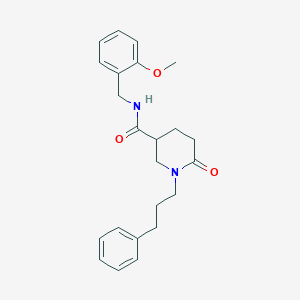
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a member of the piperidinecarboxamide family of compounds, which are known to have various biological activities.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of various enzymes and receptors in the brain, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to decrease the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. In addition, N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have effects on various neurotransmitter systems in the brain, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in lab experiments is its high purity and yield. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to be stable under various conditions, which makes it suitable for long-term storage and use. One limitation of using N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in lab experiments is its high cost, which may limit its use in large-scale experiments. In addition, the mechanism of action of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs based on N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. Another direction is to study the effects of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in various disease models, including neurodegenerative diseases and pain and inflammation models. Finally, the potential use of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide as a drug delivery system should be further explored, as it may have applications in the treatment of various brain disorders.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves the reaction of 2-methoxybenzylamine with 3-phenylpropionyl chloride to form the intermediate, N-(2-methoxybenzyl)-3-phenylpropionamide. This intermediate is then reacted with piperidine-3-carboxylic acid to form N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. The synthesis of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been studied for its potential use as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-21-12-6-5-11-19(21)16-24-23(27)20-13-14-22(26)25(17-20)15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,20H,7,10,13-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFTWVXDGFWRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)
![methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)

![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)

![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)

![1,3-bis(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5062146.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)